molecular formula C4H5O3- B1235776 Acetoacetate CAS No. 141-81-1

Acetoacetate

Cat. No. B1235776
CAS RN: 141-81-1
M. Wt: 101.08 g/mol
InChI Key: WDJHALXBUFZDSR-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Acetoacetate is a 3-oxo monocarboxylic acid anion that is the conjugate base of acetoacetic acid, arising from deprotonation of the carboxy group. It has a role as a human metabolite. It derives from a butyrate. It is a conjugate base of an acetoacetic acid.

Scientific Research Applications

Cardiac Function and Heart Failure

Acetoacetate is significant in cardiac health and disease. It's used as an alternative energy source in the heart, and its levels in the bloodstream can predict heart failure prognosis. Higher circulating acetoacetate levels correlate with worse outcomes in heart failure patients, indicating its potential as a novel biomarker for heart failure prognosis (Yokokawa et al., 2019).

Muscle Regeneration and Dystrophy

Acetoacetate accelerates muscle cell proliferation and enhances muscle regeneration. It shows promise in ameliorating muscular dystrophy in mice. This effect is attributed to its non-metabolic role in regulating muscle cell function, particularly through the MEK1-ERK1/2-cyclin D1 pathway (Zou et al., 2015).

Ketone Body Metabolism in the Heart

Research has explored using hyperpolarized 13C-labelled acetoacetate to study cardiac metabolism. This approach enables the investigation of in vivo ketone body metabolism in the heart, potentially providing insights into cardiac metabolic processes (Miller et al., 2018).

Advanced Glycation End Products (AGEs)

Acetoacetate contributes to the formation of AGEs, which are linked to various diseases like diabetes and neurodegenerative disorders. Acetoacetate enhances AGE formation, implying a potential role in the pathogenesis of these diseases (Bohlooli et al., 2016).

Seizure Suppression

Acetoacetate has been investigated for its effects on seizures. It modulates voltage-dependent Ca2+ channels in hippocampal cells, reducing excitatory postsynaptic currents and suppressing seizures in vivo, indicating its potential as an anticonvulsant (Kadowaki et al., 2017).

Alzheimer’s Disease

In Alzheimer's disease research, acetoacetate demonstrates promise in improving memory and cognitive functions. It acts through promoting brain-derived neurotrophic factor (BDNF) and inhibiting inflammatory pathways, suggesting its therapeutic potential for Alzheimer’s (Wu et al., 2022).

properties

CAS RN

141-81-1

Product Name

Acetoacetate

Molecular Formula

C4H5O3-

Molecular Weight

101.08 g/mol

IUPAC Name

3-oxobutanoate

InChI

InChI=1S/C4H6O3/c1-3(5)2-4(6)7/h2H2,1H3,(H,6,7)/p-1

InChI Key

WDJHALXBUFZDSR-UHFFFAOYSA-M

SMILES

CC(=O)CC(=O)[O-]

Canonical SMILES

CC(=O)CC(=O)[O-]

synonyms

3-ketobutyrate
3-oxobutyric acid
acetoacetate
acetoacetic acid
acetoacetic acid, calcium salt
acetoacetic acid, lithium salt
acetoacetic acid, sodium salt
oxobutyrate
sodium acetoacetate

Origin of Product

United States

Synthesis routes and methods

Procedure details

The mixture of benzaldehyde (21.22 g) and ethyl acetoacetate (52.06 g) was cooled in an ice bath. Piperidine (3.3 ml) was added with stirring. The resulting mixture was kept at rt for 3 days whereupon it solidifies. The solid was recrystallised from ethanol (100 ml) to give a light yellowish solid (the bis-adduct of acetoacetate to benzaldehyde). The powdered solid was added in portions to 50% NaOH (200 ml) with stirring. The resulting yellow slurry was diluted with ethanol (70 ml) and stirred at reflux for 2 h. After addition of ice water (100 ml) and cooling in an ice bath the mixture was acidified with conc. HCl to give a white precipitate. The solid was collected by suction filtration and washed with water. After drying in vacuo 3-phenylglutaric acid (16.4 g) was obtained as colourless crystals.
Quantity
21.22 g
Type
reactant
Reaction Step One
Quantity
52.06 g
Type
reactant
Reaction Step One
Quantity
3.3 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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